Omeprazole sulfone Omeprazole sulfone Omeprazole sulfone is a sulfoxide and a member of benzimidazoles.
Brand Name: Vulcanchem
CAS No.: 88546-55-8
VCID: VC21343584
InChI: InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
SMILES: CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Molecular Formula: C17H19N3O4S
Molecular Weight: 361.4 g/mol

Omeprazole sulfone

CAS No.: 88546-55-8

Cat. No.: VC21343584

Molecular Formula: C17H19N3O4S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Omeprazole sulfone - 88546-55-8

CAS No. 88546-55-8
Molecular Formula C17H19N3O4S
Molecular Weight 361.4 g/mol
IUPAC Name 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Standard InChI InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Standard InChI Key IXEQEYRTSRFZEO-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Canonical SMILES CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC

Chemical Structure and Properties

Omeprazole sulfone (5-Methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl}-1H-benzimidazole) is the major metabolite of omeprazole produced through sulfoxidation. It has the molecular formula C₁₇H₁₉N₃O₄S and a molecular weight of 361.42 g/mol . The compound belongs to the family of sulfinylbenzimidazoles, which are polycyclic aromatic compounds containing a sulfonyl group attached at position 2 of a benzimidazole moiety . This structural configuration contributes to its distinctive pharmacological properties and metabolic profile.

The physical properties of omeprazole sulfone include:

PropertyValue
Molecular Weight361.42 g/mol
Melting Point80-82°C
Physical StateWhite to off-white solid
Solubility≥40.6 mg/mL in DMSO, ≥19.9 mg/mL in ethanol, insoluble in water
Storage ConditionsInert atmosphere, 2-8°C
pKa (Predicted)7.97±0.10

The compound requires specific storage conditions to maintain stability, typically under inert atmosphere at refrigerated temperatures (2-8°C) . This suggests potential sensitivity to oxidation and degradation under ambient conditions, a characteristic important for both research and analytical applications.

Metabolic Pathway and Formation

Omeprazole sulfone is formed through the cytochrome P450 (CYP) enzyme-mediated metabolism of omeprazole. Specifically, it is produced by CYP3A4-mediated sulfoxidation of omeprazole or esomeprazole and subsequently appears in plasma . This metabolic pathway represents one of the major routes of omeprazole biotransformation in humans.

The formation of omeprazole sulfone occurs through a sequential oxidation process:

  • Omeprazole (parent drug) undergoes initial metabolism

  • CYP3A4 enzymes catalyze the sulfoxidation reaction

  • Omeprazole sulfone forms as a stable metabolite

  • The metabolite circulates in plasma with detectable concentrations

Interestingly, the concentration of omeprazole sulfone in plasma varies significantly between individuals based on their CYP2C19 metabolizer status. Research has demonstrated that poor metabolizers (PM) of CYP2C19 show substantially higher plasma concentrations of omeprazole sulfone (geometric mean: 672 nmol/L) compared to extensive metabolizers (EM) (geometric mean: 106 nmol/L) . This approximately six-fold difference highlights the influence of genetic polymorphisms on drug metabolism pathways and the potential utility of omeprazole sulfone as a biomarker for enzyme activity.

Clinical Applications as an Enzyme Activity Probe

One of the most significant applications of omeprazole sulfone in clinical pharmacology is its utility as a probe for assessing enzyme activity, particularly CYP3A4. Research published in PubMed demonstrates that the ratio of omeprazole to omeprazole sulfone in plasma can serve as an effective biomarker for CYP3A4 activity .

A pivotal study established that a single blood sample taken 3 hours after administration of 20 mg omeprazole can reliably phenotype individuals for both CYP2C19 and CYP3A4 activity. The mean log₁₀(omeprazole/omeprazole sulfone) ratio was 0.18 under baseline conditions but increased dramatically to 1.38 after administration of ketoconazole (a potent CYP3A4 inhibitor) and decreased to -0.42 after carbamazepine (a CYP3A4 inducer) administration . These findings demonstrate the sensitivity of this ratio to changes in CYP3A4 activity.

The dose-dependent effect of CYP3A4 inhibition was further evidenced by the progressive increase in the omeprazole/omeprazole sulfone ratio with increasing doses of ketoconazole:

Ketoconazole DoseOmeprazole/Omeprazole Sulfone Ratio (log₁₀)
0 mg (baseline)0.11
50 mg0.79
100 mg1.2
200 mg1.5

This dose-response relationship further validates the robustness of omeprazole sulfone as a biomarker for CYP3A4 activity . The strong correlation (r = 0.92, p<0.001) between the metabolic ratios derived from AUC measurements and the single 3-hour samples confirms the practicality and reliability of this approach for enzyme phenotyping in clinical settings.

Analytical Methods and Detection

Various analytical techniques have been developed for the detection and quantification of omeprazole sulfone in biological matrices. The most commonly employed method is reversed-phase high-performance liquid chromatography (HPLC), which has been successfully used to analyze plasma levels of omeprazole and its metabolites, including omeprazole sulfone .

The analytical approach typically involves:

  • Sample preparation and extraction from plasma

  • Chromatographic separation using reversed-phase columns

  • Detection using appropriate detectors (UV, mass spectrometry)

  • Quantification against calibration standards

These methods enable precise measurement of omeprazole sulfone concentrations, which is essential for pharmacokinetic studies, metabolic phenotyping, and research into drug-drug interactions. The availability of analytical standards for omeprazole sulfone from commercial suppliers facilitates standardized analysis across different laboratories .

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